molecular formula C11H7F3N2O B13685049 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one

Cat. No.: B13685049
M. Wt: 240.18 g/mol
InChI Key: XHDPJHMZVDOZSD-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by cyclization to form the pyrazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazinone ring to pyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazine derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H8F3N2O
  • Structure : The compound features a pyrazine ring substituted with a trifluoromethyl group and a carbonyl moiety, which significantly influences its electronic properties and biological activities.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the carbonyl group. This allows the compound to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The presence of the trifluoromethyl group enhances lipophilicity and stability, which may contribute to its efficacy as a drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HeLa, A549, and MCF-7.
  • IC50 Values :
    • Inhibitory concentrations (IC50) have been reported in various studies. For instance, one study found IC50 values of approximately 9.22 µM against HeLa cells after 72 hours of incubation .
Cell LineIC50 (µM)Reference
HeLa9.22
A549Not specified
MCF-7Not specified

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Specific derivatives have shown effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections.

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on HeLa cells. The results indicated significant growth inhibition correlating with increased incubation time and concentration levels .
  • Comparative Analysis : Comparative studies with similar compounds revealed that the trifluoromethyl substitution enhances the biological activity of this pyrazine derivative compared to other structurally related compounds such as 4-(trifluoromethyl)aniline and 2-(trifluoromethyl)pyridine.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)aniline with a pyrazine derivative under acidic conditions. This method yields the target compound in moderate to high yields, allowing for further exploration of its biological properties.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17)

InChI Key

XHDPJHMZVDOZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)C(F)(F)F

Origin of Product

United States

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